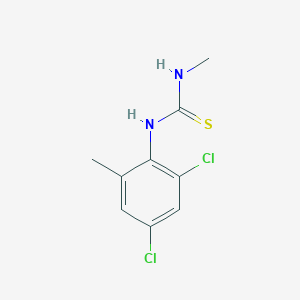![molecular formula C12H17BrN2O B1411970 N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine CAS No. 1774912-32-1](/img/structure/B1411970.png)
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine
Descripción general
Descripción
“N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine” is a chemical compound with a molecular weight of 243.15 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H15BrN2/c1-10(2,3)13-7-9-5-4-8(11)6-12-9/h4-6,13H,7H2,1-3H3" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.15 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
Mechanism of Intra-molecular Amination
Research by Loones et al. (2007) examined the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines, a category closely related to N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine. This study unraveled the mechanism of ring closure in auto-tandem amination. Depending on the substrate, a combination of Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution was observed, with theoretical calculations supporting these findings (Loones et al., 2007).
Catalysis in Amination Reactions
The work by Lang et al. (2001) focused on the amination of aryl halides, demonstrating how bromopyridine was converted to aminopyridine using copper catalysis. This study highlights the utility of these reactions in synthesizing various compounds, potentially including this compound derivatives (Lang et al., 2001).
Synthesis of Novel Pyridine Derivatives
Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives, including those related to this compound, through Suzuki cross-coupling reactions. Density functional theory (DFT) studies provided insights into the reaction pathways and potential applications of these derivatives (Ahmad et al., 2017).
Palladium-Catalyzed Selective Amination
Ji et al. (2003) reported on the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. Their findings indicate the potential for high selectivity and yield in synthesizing aminopyridines, which could be applied to this compound synthesis (Ji et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-15(12-4-6-16-7-5-12)9-11-3-2-10(13)8-14-11/h2-3,8,12H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPYKMJNLTCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=C(C=C1)Br)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





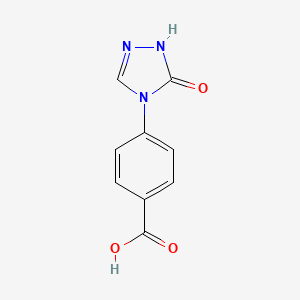
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride](/img/structure/B1411894.png)
![sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1411895.png)
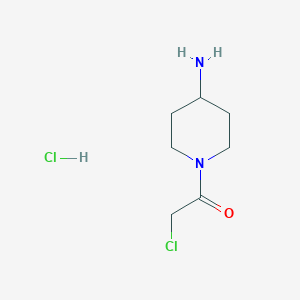

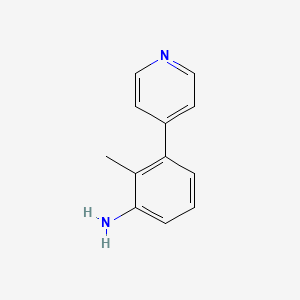
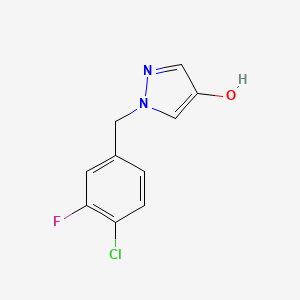
![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)
![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)
![4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)morpholine](/img/structure/B1411908.png)
